molecular formula C5H10O3 B8601033 2-Methoxy-tetrahydro-furan-3-ol

2-Methoxy-tetrahydro-furan-3-ol

Cat. No.: B8601033
M. Wt: 118.13 g/mol
InChI Key: DDIDZOMSYGWECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-tetrahydro-furan-3-ol (CAS Number 33691-67-7) is a chemical compound with the molecular formula C5H10O3 and a molecular weight of 118.131 g/mol . It belongs to the class of tetrahydrofurans, which are saturated, aliphatic five-membered rings where one carbon is replaced by an oxygen atom, and features both methoxy and alcohol functional groups . This structure makes it a valuable heterocyclic building block in organic synthesis and pharmaceutical research. Tetrahydrofuran derivatives similar to this compound are frequently employed as key intermediates in the development of active pharmaceutical ingredients (APIs) and other complex molecules . As a functionalized tetrahydrofuran, it serves as a versatile precursor for further chemical modifications and is useful for studying intermolecular interactions, such as hydrogen bonding, in solution . Researchers value this compound for exploring new synthetic pathways and developing novel chemical entities. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

2-methoxyoxolan-3-ol

InChI

InChI=1S/C5H10O3/c1-7-5-4(6)2-3-8-5/h4-6H,2-3H2,1H3

InChI Key

DDIDZOMSYGWECH-UHFFFAOYSA-N

Canonical SMILES

COC1C(CCO1)O

Origin of Product

United States

Contextualization in Tetrahydrofuran Chemistry Research

The tetrahydrofuran (B95107) (THF) moiety, a five-membered cyclic ether, is a prevalent structural motif in a wide array of natural products. nih.gov These compounds exhibit a diverse range of biological activities, including antitumor, antimicrobial, and antimalarial properties. nih.gov The versatility of the THF ring has led to extensive research into methods for its synthesis and functionalization.

A notable approach involves the use of visible-light-mediated deoxygenation of diols to form chiral tetrahydrofuran derivatives. This method offers a sustainable and efficient route to these valuable compounds. nih.gov Another strategy employs the ring expansion of 2,3-epoxyalcohols to generate hydroxytetrahydrofurans. nih.gov

Significance As a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential components in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. 2-Methoxy-tetrahydro-furan-3-ol, with its defined stereocenters, serves as a powerful chiral synthon. Its application in the synthesis of complex natural products, such as C-nucleosides, highlights its importance in the field.

The synthesis of highly functionalized tetrahydrofuran (B95107) rings often starts from readily available chiral precursors. For instance, enantioselective biooxidations using Baeyer-Villiger monooxygenases can produce chiral lactones, which are key intermediates in the synthesis of a variety of natural products containing the tetrahydrofuran core. These lactones can be further elaborated to introduce additional functionality, such as the methoxy (B1213986) and hydroxyl groups found in this compound.

The strategic use of such chiral building blocks allows for the stereocontrolled synthesis of complex target molecules, minimizing the formation of unwanted stereoisomers and simplifying purification processes.

Overview of Research Trajectories for Methoxy and Hydroxy Substituted Tetrahydrofurans

Elucidation of Configurational Isomerism

2-Methoxy-tetrahydro-furan-3-ol possesses two stereocenters, at the C2 and C3 positions of the tetrahydrofuran ring. The presence of these chiral centers gives rise to multiple stereoisomers. The C2 carbon is bonded to a methoxy group, a hydrogen atom, the ring oxygen, and the C3 carbon. The C3 carbon is bonded to a hydroxyl group, a hydrogen atom, the C2 carbon, and the C4 carbon of the ring.

The configuration at each stereocenter can be designated as either R (Rectus) or S (Sinister) based on the Cahn-Ingold-Prelog priority rules. This leads to the possibility of four distinct stereoisomers for this compound:

(2R, 3R)-2-Methoxy-tetrahydro-furan-3-ol

(2S, 3S)-2-Methoxy-tetrahydro-furan-3-ol

(2R, 3S)-2-Methoxy-tetrahydro-furan-3-ol

(2S, 3R)-2-Methoxy-tetrahydro-furan-3-ol

The relative orientation of the methoxy and hydroxyl groups can be described as cis or trans. In the cis isomers, the methoxy and hydroxyl groups are on the same face of the tetrahydrofuran ring, while in the trans isomers, they are on opposite faces.

Diastereomeric and Enantiomeric Relationships

The four possible stereoisomers of this compound exhibit both enantiomeric and diastereomeric relationships.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. In this case, the enantiomeric pairs are:

(2R, 3R) and (2S, 3S)

(2R, 3S) and (2S, 3R)

Diastereomers are stereoisomers that are not mirror images of each other. The diastereomeric relationships exist between any two stereoisomers that are not enantiomers. For example, the (2R, 3R) isomer is a diastereomer of both the (2R, 3S) and (2S, 3R) isomers.

These relationships are crucial in understanding the physical and chemical properties of the different isomers, as enantiomers have identical physical properties (except for the direction of rotation of plane-polarized light), while diastereomers have distinct physical and chemical properties.

Impact of Stereochemistry on Synthetic Design and Reactivity Profiles

The stereochemistry of this compound has a profound impact on its synthesis and chemical reactivity.

Synthetic Design: The synthesis of a specific stereoisomer of this compound requires stereoselective methods. A key challenge in the synthesis is to control the relative and absolute configuration of the two stereocenters. For instance, the synthesis of a related compound, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, highlights the importance of diastereoselective reactions to achieve the desired stereochemistry. acs.org The choice of starting materials, reagents, and reaction conditions can influence the stereochemical outcome. For example, a Michael addition reaction has been shown to proceed with high diastereoselectivity (syn/anti ratio of 97:3) in the synthesis of a precursor to a related bicyclic furan (B31954) derivative. acs.org

Reactivity Profiles: The spatial arrangement of the methoxy and hydroxyl groups influences the molecule's reactivity. For example, the cis and trans isomers can exhibit different rates of reaction due to steric hindrance or the ability to form intramolecular hydrogen bonds. The stereochemical configuration can also dictate the stereochemical outcome of subsequent reactions. For instance, the stereochemistry of a protected γ,δ-dihydroxy-substituted α,β-unsaturated ester was crucial for a highly diastereoselective Michael addition in a synthetic pathway towards a related compound. acs.org

The table below summarizes the stereoisomers of this compound.

Isomer Configuration at C2 Configuration at C3 Relationship
1RREnantiomer of Isomer 2; Diastereomer of Isomers 3 & 4
2SSEnantiomer of Isomer 1; Diastereomer of Isomers 3 & 4
3RSEnantiomer of Isomer 4; Diastereomer of Isomers 1 & 2
4SREnantiomer of Isomer 3; Diastereomer of Isomers 1 & 2

Development of Stereoselective and Enantioselective Methodologies

The creation of specific stereoisomers of this compound is paramount, necessitating the use of stereoselective and enantioselective synthetic methods. These approaches ensure the precise three-dimensional arrangement of atoms in the molecule.

Chiral Pool Synthesis Utilizing Natural Product Precursors

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. This strategy transfers the inherent chirality of the starting material to the target molecule. L-malic acid, a readily available and inexpensive natural product, serves as a key precursor for synthesizing chiral tetrahydrofuran derivatives. evitachem.comgoogle.com

One documented route begins with the esterification of L-malic acid with methanol (B129727) and thionyl chloride to produce L-dimethyl malate. google.com This intermediate is then reduced to 1,2,4-butanetriol. The final step involves an acid-catalyzed cyclization at high temperatures (180–220 °C) to yield the desired chiral tetrahydrofuran core. evitachem.comgoogle.com This method effectively uses the stereocenter present in L-malic acid to establish the chirality in the final product.

PrecursorKey IntermediatesFinal StepReference
L-Malic AcidL-Dimethyl malate, 1,2,4-ButanetriolAcid-catalyzed high-temperature cyclization evitachem.comgoogle.com

Catalytic Asymmetric Synthetic Routes

Catalytic asymmetric synthesis employs chiral catalysts to create stereocenters from prochiral substrates. These methods are highly efficient, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

For the synthesis of substituted tetrahydrofurans, various catalytic systems have been developed. One notable example is the sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols. chemistryviews.org This process generates highly functionalized 2,5-polysubstituted tetrahydrofuran derivatives in high yields and with excellent enantioselectivities, reaching up to 97% enantiomeric excess (ee). chemistryviews.org

Another powerful approach involves palladium catalysis. For instance, the asymmetric synthesis of certain bridged heterocyclic structures has been achieved with high efficiency and selectivity using a palladium catalyst combined with a specific chiral phosphine (B1218219) ligand (GF-Phos). acs.org While not directly synthesizing this compound, these catalytic methodologies demonstrate the potential for creating complex chiral tetrahydrofuran scaffolds. acs.org

Catalytic SystemReaction TypeSubstratesEnantioselectivityReference
Copper (Cu)Asymmetric Henry reaction & Iodocyclizationγ,δ-Unsaturated alcoholsUp to 97% ee chemistryviews.org
Palladium (Pd) / GF-PhosAsymmetric C-N CouplingAryl bromides and aminesUp to 96% ee acs.org

Organocatalytic Transformations for Chiral Induction

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. epa.gov For the synthesis of tetrahydrofuran derivatives, organocatalysts have proven effective in inducing chirality.

One strategy involves the use of a bifunctional quinine-squaramide organocatalyst. This catalyst has been successfully used in the enantioselective synthesis of 2,3-dihydrofurans, which are valuable precursors to tetrahydrofurans. metu.edu.tr The reaction proceeds via a Michael/SN2-type pathway, achieving high enantioselectivities (up to 97% ee) in very short reaction times. metu.edu.tr The catalyst activates the nucleophile through its quinuclidine (B89598) moiety and the electrophile via hydrogen bonding with the squaramide group, directing the stereochemical outcome of the reaction. metu.edu.tr

Another powerful organocatalytic method is the tandem iminium-enamine catalysis for the asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans. researchgate.net This process involves a double Michael addition between γ-hydroxy-α,β-unsaturated carbonyls and enals, yielding products with high enantio- and diastereoselectivities. researchgate.net

OrganocatalystReaction TypeKey FeaturesEnantioselectivityReference
Quinine-SquaramideMichael/SN2Synthesis of 2,3-dihydrofuran (B140613) precursors, short reaction timesUp to 97% ee metu.edu.tr
Proline DerivativesDouble Michael AdditionTandem iminium-enamine activationHigh researchgate.net

Enzymatic Resolution and Transformation in Chiral Synthesis

Enzymes are highly selective biocatalysts that can be used for kinetic resolution of racemic mixtures or for asymmetric transformations. Lipases, in particular, are frequently employed in the synthesis of chiral alcohols and esters.

In the context of synthesizing related chiral building blocks, such as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, enzymatic resolution has been a key step. acs.orgnih.gov One approach involves a lipase-catalyzed kinetic resolution of a racemic intermediate, which can afford the desired enantiomer with very high enantiomeric excess (up to 99% ee). nih.gov Similarly, the enzymatic resolution of a racemic bis-THF alcohol has been reported, although it yielded the desired enantiomer in a slightly lower 95% ee. acs.org

Strategies for synthesizing enantiomerically pure 2-(alkylidene)tetrahydrofuran derivatives have also utilized enzymatic kinetic resolution. researchgate.net Racemic esters were successfully resolved using Candida antarctica lipase (B570770) B (CAL-B), providing access to the chiral building blocks. researchgate.net These examples highlight the utility of enzymes in separating enantiomers to access stereochemically pure tetrahydrofuran derivatives.

EnzymeStrategySubstrate TypeEnantiomeric Excess (ee)Reference
LipaseKinetic ResolutionRacemic hexahydrofuro[2,3-b]furan-3-olUp to 99% ee nih.gov
LipaseKinetic ResolutionRacemic bis-THF alcohol95% ee acs.org
Candida antarctica lipase B (CAL-B)Kinetic ResolutionRacemic 2-(alkylidene)tetrahydrofuran estersHigh researchgate.net

Key Reaction Manifolds in the Formation of the Tetrahydrofuran Core and its Substituents

The construction of the central tetrahydrofuran ring is a critical phase in the synthesis of this compound. Various reaction types, particularly cyclization reactions, are employed to form this five-membered heterocyclic core.

Cyclization Reactions for Tetrahydrofuran Ring Formation

Cyclization is the definitive step in forming the tetrahydrofuran ring. The specific type of cyclization reaction often dictates the substitution pattern and stereochemistry of the final product.

A fundamental method involves the acid-catalyzed intramolecular cyclization of a polyol precursor. For instance, 1,2,4-butanetriol, derived from L-malic acid, undergoes cyclization at elevated temperatures in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) to form the 3-hydroxytetrahydrofuran ring. evitachem.comgoogle.com

Another prevalent strategy is intramolecular iodo-etherification or iodocyclization. In this reaction, an unsaturated alcohol, such as a γ,δ-unsaturated alcohol, is treated with an iodine source. The reaction proceeds via electrophilic attack of iodine on the double bond, followed by the intramolecular trapping of the resulting iodonium (B1229267) ion by the hydroxyl group to form the tetrahydrofuran ring. chemistryviews.org

Palladium-catalyzed cyclization offers a stereoselective method for synthesizing substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. organic-chemistry.org This reaction forms both a C-C and a C-O bond in a single process, likely proceeding through the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org

Furthermore, [3+2] annulation reactions, where a three-atom component reacts with a two-atom component, can construct the tetrahydrofuran ring. For example, Lewis acid-catalyzed reactions of donor-acceptor cyclopropanes with aldehydes can yield highly substituted tetrahydrofurans with excellent diastereoselectivity. organic-chemistry.orgnih.gov

Cyclization MethodPrecursor TypeKey Reagents/CatalystsKey FeaturesReference
Acid-Catalyzed DehydrationDiol/Triol (e.g., 1,2,4-Butanetriol)p-Toluenesulfonic acid (PTSA)High temperature, driven by removal of water evitachem.comgoogle.com
IodocyclizationUnsaturated AlcoholIodine (I2)Forms iodinated tetrahydrofuran derivative chemistryviews.org
Palladium-Catalyzed Cyclizationγ-Hydroxy AlkenesPalladium catalyst, Aryl bromideForms C-C and C-O bonds simultaneously organic-chemistry.org
[3+2] AnnulationDonor-Acceptor Cyclopropanes, AldehydesLewis Acid (e.g., Sn(OTf)2)High diastereoselectivity organic-chemistry.orgnih.gov

Conjugate Addition Reactions (e.g., Michael Additions)

Conjugate addition reactions, particularly Michael additions, represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of substituted tetrahydrofurans. In the context of this compound synthesis, an intramolecular oxy-Michael addition is a key cyclization step. This approach typically involves a precursor containing a hydroxyl group and an α,β-unsaturated carbonyl or a related electron-deficient alkene.

One reported strategy involves a tandem demethoxycarbonylation-Michael addition reaction to generate highly functionalized 2,2,3-trisubstituted tetrahydrofurans. While not a direct synthesis of the target molecule, this methodology highlights the principle of using an intramolecular Michael addition for the crucial ring-closing step. agroipm.cn Another approach describes a one-pot cascade reaction for preparing fully substituted tetrahydrofurans that includes an intramolecular Michael-type addition as the final step to construct the tetrahydrofuran ring with excellent stereocontrol. documentsdelivered.com

A Lewis acid-catalyzed Michael-type addition of heterocyclic enol ethers to hemiacetal vinylogues has been described for the synthesis of 2-alkoxy-3-oxoalkyl-tetrahydrofurans. mdma.ch These products are valuable intermediates that can be subsequently reduced to afford the desired 2-alkoxy-3-hydroxytetrahydrofuran structure.

A notable example of a reaction sequence incorporating an oxy-Michael addition is the thermal conversion of 3,3-dicyano-1,5-dienes bearing tert-butyl carbonates into 2,3,4-trisubstituted tetrahydrofurans. This transformation proceeds through a Cope rearrangement and Boc deprotection, followed by an oxy-Michael addition to furnish the tetrahydrofuran scaffold. acs.org

Reaction Type Key Features Relevance to this compound
Intramolecular oxy-Michael AdditionRing-closing reaction; forms a C-O bond.Can be used to form the tetrahydrofuran ring from an acyclic precursor.
Tandem Demethoxycarbonylation-Michael AdditionForms highly substituted tetrahydrofurans.Demonstrates the utility of Michael additions in complex tetrahydrofuran synthesis.
Lewis Acid-Catalyzed Michael-Type AdditionForms 2-alkoxy-3-oxoalkyl-tetrahydrofurans.Provides a direct precursor that can be reduced to the target molecule.

Oxidative and Reductive Transformations (e.g., Nef Reaction, Hydride Reductions, Catalytic Hydrogenation, Ozonolysis)

Oxidative and reductive methods are fundamental to the synthesis of this compound, enabling the formation of the tetrahydrofuran ring and the manipulation of functional groups.

The Nef reaction , which converts a primary or secondary nitroalkane into an aldehyde or ketone respectively, can be a valuable tool in carbohydrate chemistry for chain-extension, and by extension, in the synthesis of furanose derivatives. mdma.chchemeurope.comalfa-chemistry.comyoutube.comwikipedia.org While a direct application to this compound is not prominently documented, its utility in creating carbonyl functionalities that can be precursors to the hydroxyl group at the C-3 position is significant. The reaction proceeds by hydrolysis of a nitronate salt under acidic conditions. chemeurope.com Oxidative and reductive variations of the Nef reaction have also been developed, broadening its applicability. alfa-chemistry.comwikipedia.org

Hydride reductions are crucial for converting carbonyl groups and lactones into alcohols. The reduction of a lactone to a lactol (a cyclic hemiacetal) is a key transformation in the synthesis of furanose-type structures. chem-station.comnih.govfiu.edu Reagents like diisobutylaluminium hydride (DIBAL-H) and lithium triethylborohydride are effective for this partial reduction. nih.govadichemistry.com The resulting lactol can then be further manipulated. For instance, a 2-methoxy-3-oxotetrahydrofuran precursor could be reduced to this compound using a suitable hydride reducing agent.

Catalytic hydrogenation is a common method for the reduction of the furan ring to a tetrahydrofuran. researchgate.netacs.orgrsc.orgcardiff.ac.ukacs.org Catalysts such as palladium on carbon (Pd/C) are often employed for the hydrogenation of furan derivatives. researchgate.netacs.orgrsc.org This method can be applied to a suitably substituted furan precursor to obtain the saturated tetrahydrofuran ring of the target molecule.

Ozonolysis of unsaturated precursors can be a strategic step in the synthesis of functionalized tetrahydrofurans. For example, a simple two-step synthesis of 2-methoxytetrahydrofuran involves the ozonolysis of dihydropyran. fiu.edu This oxidative cleavage can be followed by reductive workup to yield intermediates that can be cyclized to the desired tetrahydrofuran ring.

Transformation Reagent/Catalyst Application in Synthesis
Nef ReactionAcid hydrolysis of nitronate saltCreation of a carbonyl group at C-3 from a nitro precursor.
Hydride ReductionDIBAL-H, LiEt3BHReduction of a lactone to a lactol; reduction of a ketone at C-3 to a hydroxyl group.
Catalytic HydrogenationPd/C, H2Saturation of a furan ring to form the tetrahydrofuran core.
OzonolysisO3Cleavage of a double bond to form functionalized intermediates for cyclization.

Carbon-Carbon Bond Forming Reactions (e.g., Wittig Olefination)

Carbon-carbon bond forming reactions are essential for building the carbon skeleton of complex molecules. While not always directly forming the tetrahydrofuran ring in a single step, they are crucial for preparing the necessary acyclic precursors.

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. acs.orgresearchgate.netbham.ac.ukacs.orgwikipedia.orgtcichemicals.comtcichemicals.com In the context of this compound synthesis, the Wittig olefination can be employed to construct an alkene that can subsequently undergo cyclization to form the tetrahydrofuran ring. For example, a lactol can undergo a Wittig reaction to introduce an exocyclic double bond, which can then be further functionalized and cyclized. researchgate.netacs.org An improved E-selectivity in the Wittig reaction of stabilized ylides with α-alkoxyaldehydes and sugar lactols has been reported, which is particularly relevant for carbohydrate-derived precursors. acs.org A patent describes an improved Wittig process in the preparation of a related furofuranol derivative, highlighting its industrial relevance. cmu.edu

Rearrangement Reactions (e.g., Sigmatropic Rearrangements)

Rearrangement reactions, particularly sigmatropic rearrangements, offer elegant pathways to complex molecular architectures by orchestrating bond formations and breakages in a concerted manner.

The Claisen rearrangement , a chem-station.comchem-station.com-sigmatropic rearrangement of an allyl vinyl ether, is a powerful tool for carbon-carbon bond formation. researchgate.netchemistrylearner.comlibretexts.orgorganic-chemistry.orgnumberanalytics.com This reaction can be used to synthesize γ,δ-unsaturated carbonyl compounds which can serve as precursors to substituted tetrahydrofurans. The formation of the tetrahydrofuran ring would then typically involve subsequent cyclization steps.

Another relevant rearrangement is the Cope rearrangement, a chem-station.comchem-station.com-sigmatropic rearrangement of a 1,5-diene. libretexts.org A strategy for the diastereoselective synthesis of 2,3,4-trisubstituted tetrahydrofurans utilizes a thermal Cope rearrangement of 3,3-dicyano-1,5-dienes, which is followed by deprotection and an oxy-Michael addition to form the tetrahydrofuran ring. acs.org

Functional Group Interconversions and Protective Group Strategies

The synthesis of a molecule with multiple functional groups like this compound necessitates careful planning of functional group interconversions and the use of protective groups. agroipm.cnrsc.orgresearchgate.netchem-station.compearson.comresearchgate.netbham.ac.ukwikipedia.orgrsc.orgutsouthwestern.edu The presence of a hydroxyl group and a methoxy group, which is essentially a protected hydroxyl group, requires strategies to differentiate between them during the synthetic sequence.

Protective groups are temporarily introduced to mask a reactive functional group, allowing other parts of the molecule to be modified selectively. rsc.orgwikipedia.org For the synthesis of this compound, protecting the hydroxyl group at C-3 might be necessary while other transformations are carried out. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS), benzyl (B1604629) ethers (Bn), and acetals. rsc.orgwikipedia.org The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its selective removal. For a molecule with two hydroxyl groups, an orthogonal protecting group strategy, where each group can be removed under different conditions, is highly advantageous. bham.ac.uk In the case of vicinal diols, cyclic acetals like acetonides can be used for protection. chem-station.compearson.comresearchgate.netutsouthwestern.edu

Functional group interconversions are routine but critical steps. For example, the conversion of a ketone to a hydroxyl group via reduction, or the transformation of an ester to an alcohol are common interconversions that would be relevant in the synthesis of the target molecule.

Strategy Description Application in Synthesis
Protecting GroupsTemporary masking of reactive functional groups.Selective protection of the C-3 hydroxyl group to allow for modifications elsewhere in the molecule.
Orthogonal ProtectionUse of multiple protecting groups that can be removed selectively.Differentiating between multiple hydroxyl groups in a precursor.
Functional Group InterconversionsConversion of one functional group to another.e.g., Reduction of a ketone at C-3 to the desired hydroxyl group.

Scalability and Industrial Viability of Synthetic Protocols

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors to ensure its scalability and economic viability. mdpi.comfrontiersin.orggoogle.comijsrst.com These factors include the cost and availability of starting materials, the safety of the reaction conditions, the efficiency and yield of each step, the ease of purification, and the environmental impact of the process.

For the synthesis of this compound, routes that utilize inexpensive and readily available starting materials, such as those derived from biomass, would be advantageous for industrial production. mdpi.comfrontiersin.orgijsrst.com The development of catalytic processes, as opposed to stoichiometric reactions, is also crucial for reducing waste and improving atom economy. mdpi.comgoogle.com

Processes that can be run in a continuous flow setup rather than batch mode often offer better control over reaction parameters and can be more easily scaled up. The use of robust and recyclable catalysts is another important aspect of developing a sustainable industrial process. A patent for the preparation of a related furofuranol derivative mentions an improved Wittig process, suggesting that even well-established reactions can be optimized for industrial applications. cmu.edu

Reaction Mechanisms and Reactivity of 2 Methoxy Tetrahydro Furan 3 Ol Derivatives

Reactivity Patterns of Tetrahydrofuranols

Substituted tetrahydrofurans are key structural motifs in a wide array of biologically active natural products, including lignans (B1203133) and polyether ionophores. nih.gov The reactivity of tetrahydrofuranols is diverse, encompassing nucleophilic substitution, ring-opening reactions, and cycloadditions. nih.govrsc.org

One common approach to synthesizing substituted tetrahydrofurans involves intramolecular SN2 reactions where a hydroxyl group displaces a leaving group on a tethered alkyl chain. nih.gov Additionally, ring-opening cross-coupling reactions of aryl-substituted tetrahydrofurans have been developed, utilizing nickel catalysts to react with Grignard reagents, leading to acyclic alcohols with high diastereoselectivity. acs.orgscispace.com These reactions are stereospecific, with the stereochemistry of the product matching that of the starting material. acs.org

Furthermore, [3+2] cycloaddition reactions provide a powerful strategy for constructing highly substituted tetrahydrofurans in a convergent manner, often generating multiple stereocenters in a single step. nih.gov Lewis acid-mediated syntheses from α-diazoesters and β-benzyloxy carbonyl compounds also yield substituted tetrahydrofurans. nih.gov

The reactivity of the tetrahydrofuran (B95107) ring itself is also a key consideration. For instance, in the presence of a solid acid catalyst, tetrahydrofuran (THF) reacts with hydrogen sulfide (B99878) to form tetrahydrothiophene. wikipedia.org The polarity and Lewis base strength of the THF ring influence its ability to dissolve a range of nonpolar and polar compounds, making it a versatile solvent in its own right. wikipedia.orgresearchgate.net

Transformations Involving the Methoxy (B1213986) Group

The methoxy group at the C2 position of 2-methoxy-tetrahydro-furan-3-ol is a key determinant of its reactivity. This group can be selectively cleaved under specific reaction conditions. researchgate.net For instance, the selective cleavage of methoxy protecting groups adjacent to hydroxyl groups can be achieved through a radical hydrogen abstraction reaction. researchgate.netnih.gov In this process, the hydroxyl group generates an alkoxyl radical which then reacts with the nearby methoxy group, converting it into an acetal (B89532) that can be subsequently hydrolyzed. researchgate.netnih.gov

The regioselectivity of reactions involving methoxy-substituted furans is also a significant factor. In reactions of methoxydehydrobenzenes with 3-methoxyfuran, the powerful electron-releasing nature of the methoxy group on the furan (B31954) ring, combined with the inductive effects of the methoxy group on the dehydrobenzene, leads to high regioselectivity in cycloaddition reactions.

Furthermore, methods for the selective removal of methoxy protecting groups in the presence of other sensitive functionalities have been developed. For example, the orthogonal cleavage of a 2-naphthylmethyl group in the presence of a p-methoxyphenyl-protected anomeric position has been demonstrated, showcasing the fine-tuning possible in carbohydrate synthesis. rsc.org

The following table summarizes some transformations involving the methoxy group:

TransformationReagentsProduct TypeRef.
Selective Methoxy CleavagePhI(OAc)2-I2Acetal, then Diol researchgate.net
Radical-Initiated CleavageRadical InitiatorAcetal researchgate.netnih.gov
CycloadditionMethoxydehydrobenzenesSubstituted Naphthalenes

Reactivity of the Hydroxyl Functionality (e.g., Nucleophilic Substitution, Dehydration)

The hydroxyl group in alcohols is generally a poor leaving group. libretexts.org To facilitate nucleophilic substitution, the hydroxyl group must be activated. unco.edu This can be achieved by protonation in the presence of a strong acid, converting the -OH group into a much better leaving group, H₂O. libretexts.org Strong acids like HCl, HBr, and HI are effective for this purpose as their conjugate bases are good nucleophiles. libretexts.org Another method involves converting the alcohol into a sulfonate ester, which can then readily undergo SN2 reactions. libretexts.org The Mitsunobu reaction, using triphenylphosphine (B44618) and diethylazodicarboxylate (DEAD), is another common method for activating alcohols towards nucleophilic substitution, proceeding with inversion of stereochemistry. unco.edu

Dehydration is another key reaction of alcohols, leading to the formation of alkenes. youtube.comyoutube.com This elimination reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst like sulfuric or phosphoric acid. beyondbenign.org The reaction proceeds by removing the hydroxyl group and a hydrogen atom from an adjacent carbon, forming a double bond. youtube.com According to Zaitsev's rule, the major product will be the most substituted alkene, formed by removing a hydrogen from the adjacent carbon with the fewest hydrogen atoms. youtube.comyoutube.com Greener alternatives to strong acids, such as using a reusable Montmorillonite KSF clay catalyst, have also been developed for alcohol dehydration. beyondbenign.org

The table below outlines key reactions of the hydroxyl group:

Reaction TypeReagents/ConditionsKey FeaturesRef.
Nucleophilic Substitution (via protonation)Strong acids (HCl, HBr, HI)Converts -OH to a good leaving group (H₂O). libretexts.org
Nucleophilic Substitution (via sulfonate ester)Sulfonyl chloridesForms a stable sulfonate leaving group. libretexts.org
Mitsunobu ReactionTriphenylphosphine, DEADInversion of stereochemistry (SN2). unco.edu
DehydrationHeat, strong acid (e.g., H₂SO₄, H₃PO₄)Follows Zaitsev's rule to form the most stable alkene. youtube.comyoutube.combeyondbenign.org
Dehydration (Green Method)Montmorillonite KSF clay catalystReusable catalyst, avoids strong acids. beyondbenign.org

Ring Stability and Degradation Pathways

The tetrahydrofuran ring is generally stable but can undergo ring-opening and degradation under certain conditions. The stability of the ring is influenced by substituents and the reaction environment. For instance, aryl-substituted tetrahydrofurans can undergo stereospecific nickel-catalyzed ring-opening cross-coupling reactions. acs.orgscispace.com Theoretical studies have also investigated the ring-opening of THF by frustrated Lewis pairs, indicating that the activation barrier is dependent on the distance between the Lewis acidic and basic centers. nih.govresearchgate.net

The degradation of tetrahydrofuran has been studied in various contexts, including microbial and atmospheric degradation. Some microorganisms, such as Pseudonocardia sp. strain K1 and Rhodococcus ruber, can degrade THF. oup.comoup.comethz.ch The proposed degradation pathway often involves an initial hydroxylation at the C2 position to form 2-hydroxytetrahydrofuran, which can then be further oxidized. ethz.ch In some cases, the degradation proceeds through γ-butyrolactone and 4-hydroxybutyrate. oup.comoup.com

Atmospheric degradation of related compounds can involve cyclization and subsequent dehydration. For example, 1,4-hydroxycarbonyls can cyclize to form 2-hydroxytetrahydrofuran, which can then dehydrate to 2,3-dihydrofuran (B140613). nih.gov These reactions are often catalyzed by atmospheric acids. nih.gov

The stability of the THF ring can also be affected by the presence of certain functional groups. For example, the dehydration of tetrahydrofurfuryl alcohol to 3,4-dihydro-2H-pyran is a key step in the production of 1,5-pentanediol. csic.es This reaction is typically carried out at high temperatures using an acid catalyst like γ-Al₂O₃. csic.es

Solvent and Catalyst Effects on Reaction Outcomes

The choice of solvent and catalyst can significantly influence the outcome of reactions involving tetrahydrofuran derivatives. Tetrahydrofuran (THF) itself is a versatile aprotic solvent with a moderate polarity, capable of dissolving a wide range of compounds. wikipedia.org Its ability to coordinate with metal cations like Li⁺ and Mg²⁺ makes it a popular solvent for organometallic reactions, such as Grignard and organolithium reactions. wikipedia.org

The solvent can also play a more active role in the reaction mechanism. For instance, in certain reactions, cyclic ether solvents with a β-hydride, like THF, are crucial for achieving reasonable product yields. researchgate.net The amount of THF can also affect both the yield and regioselectivity of a reaction. researchgate.net In some ring-closure reactions, THF is a good solvent choice because it does not solvate nucleophiles well, which can favor intramolecular reactions. quora.com

Catalysts are also critical in directing the reactivity of tetrahydrofuranols. Lewis acids, such as SnCl₄, can mediate the synthesis of substituted tetrahydrofurans from α-diazoesters and β-benzyloxy carbonyl compounds. nih.gov Solid acid catalysts are used in the dehydration of THF to butadiene, with stronger acids showing higher activity and selectivity. chemrxiv.org In the dehydration of tetrahydrofurfuryl alcohol, γ-Al₂O₃ is an effective catalyst. csic.es The choice of catalyst can also influence the stereoselectivity of a reaction, as seen in the use of cinchona-alkaloid-thiourea-based bifunctional organocatalysts for asymmetric cycloetherification. organic-chemistry.org

The following table highlights the effects of different solvents and catalysts:

ReactionSolventCatalystEffectRef.
Grignard ReactionsTetrahydrofuran-Stabilizes Grignard reagents. wikipedia.org
Ring-ClosureTetrahydrofuran-Favors intramolecular reactions. quora.com
Tetrahydrofuran SynthesisTin(IV) chlorideLewis AcidMediates cyclization. nih.gov
THF Dehydration-Solid AcidsStronger acids increase butadiene selectivity. chemrxiv.org
Asymmetric Cycloetherification-Cinchona-alkaloid-thioureaInduces stereoselectivity. organic-chemistry.org

Computational and Theoretical Investigations of 2 Methoxy Tetrahydro Furan 3 Ol

Quantum Chemical Calculations of Molecular Structure and Conformation

The three-dimensional arrangement of atoms in 2-Methoxy-tetrahydro-furan-3-ol is not static. Due to the flexibility of the tetrahydrofuran (B95107) ring and the rotation of its substituents, the molecule can exist in several different spatial arrangements known as conformations. Quantum chemical calculations are essential for identifying the most stable of these conformers and understanding their relative energies.

Theoretical conformational studies on related furanose structures, such as 3-hydroxy-tetrahydrofuran (3HTHF), a core component of the target molecule, have been performed to identify the lowest energy conformers. ni.ac.rs In these studies, the geometries of various potential conformers are optimized using methods like DFT with the B3LYP functional and a 6-311+G(2d,2p) basis set. ni.ac.rs This process calculates the total energy of each conformation, allowing for the identification of the most stable (lowest energy) structures.

For the related compound 3HTHF, two energetically low-lying conformers have been identified through these computational methods. ni.ac.rs The calculated dipole moments for these conformers were found to be in good agreement with experimental values, validating the theoretical approach. ni.ac.rs A similar computational strategy would be applied to this compound to determine its preferred three-dimensional structure, taking into account the additional stereochemical complexity introduced by the methoxy (B1213986) group at the C2 position.

Table 1: Calculated Properties of the Two Energetically Lowest Conformers of 3-Hydroxy-tetrahydrofuran (3HTHF) Note: This data is for a related compound, 3-hydroxy-tetrahydrofuran, and is presented to illustrate the type of results obtained from conformational analysis.

ConformerB3LYP/6-311+G(2d,2p) Dipole Moment (D)Dipole Polarizability (au)
3HTHF-A1.679355.303
3HTHF-B2.707255.534
Data sourced from a theoretical study on 3-Furanol, Tetrahydro-. ni.ac.rs

Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of detailed reaction mechanisms, including the identification of transient, high-energy structures known as transition states. By calculating the energy barrier associated with a transition state, chemists can predict the feasibility and rate of a proposed reaction pathway.

For instance, understanding the formation of this molecule or its subsequent reactions would involve computationally modeling the interaction with other reagents. Researchers can locate the transition state structures for each step of a proposed mechanism. The geometry and energy of these transition states provide critical information about the reaction kinetics. While specific mechanistic studies on this compound are not widely published, the methodologies are well-established. For example, nickel-catalyzed allylation reactions, a common method for forming C-C bonds, have been studied mechanistically, suggesting the involvement of key intermediates whose stability and reactivity can be explored computationally. acs.org

Theoretical Studies on Energetics and Thermodynamic Stability (e.g., Bond Dissociation Energies)

Computational chemistry can be used to determine key energetic and thermodynamic properties of this compound. Properties such as ionization energy (the energy required to remove an electron) and bond dissociation energies (the energy required to break a specific chemical bond) are fundamental to understanding the molecule's stability and reactivity.

High-level ab initio methods, such as the G3MP2 composite method, are often employed for accurate energy calculations. ni.ac.rs These methods provide reliable estimates of thermodynamic data that can be difficult to measure experimentally. For the related molecules tetrahydrofurfuryl alcohol (THFA) and 3-hydroxy-tetrahydrofuran (3HTHF), adiabatic ionization energies have been calculated to supplement experimental data from electron impact ionization studies. ni.ac.rs Such calculations help to characterize the fragmentation patterns observed in mass spectrometry by predicting which bonds are most likely to break upon ionization. For this compound, calculating the bond dissociation energies for the C-O and O-H bonds would provide insight into its thermal stability and likely decomposition pathways.

Table 2: Theoretical Ionization Energies for Conformers of Related Furan (B31954) Alcohols Note: This data is for related compounds and illustrates the application of computational methods to determine energetic properties.

MoleculeConformerCalculation MethodAdiabatic Ionization Energy (eV)
3-HTHFAG3MP29.68
3-HTHFBG3MP29.77
THFAAG3MP29.53
THFABG3MP29.47
Data sourced from quantum-chemical calculations on 2-Furanmethanol, Tetrahydro- and 3-Furanol, Tetrahydro-. ni.ac.rs

Spectroscopic Parameter Prediction for Structural Assignment

A powerful application of computational chemistry is the prediction of spectroscopic data, which is crucial for confirming the identity and structure of a synthesized compound. By calculating properties related to Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, a theoretical spectrum can be generated and compared directly with experimental results.

After optimizing the molecular geometry of the most stable conformer(s) of this compound, further calculations can predict its ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. epstem.netmanchester.ac.uk The accuracy of these predictions can be very high, especially when computational results are scaled to correct for systematic errors in the theoretical methods. For example, studies on other complex organic molecules have shown a strong linear correlation (R² > 0.99) between theoretical and experimental ¹³C NMR chemical shifts calculated using DFT methods. epstem.net This predictive power is invaluable for distinguishing between possible isomers or for assigning specific signals in a complex experimental spectrum to particular atoms within the molecule.

Applications As Precursors and Architectural Components in Target Oriented Synthesis

Strategic Intermediate for Complex Furan-Based Scaffolds

The chemical compound 2-Methoxy-tetrahydro-furan-3-ol is a valuable and versatile building block in the field of organic synthesis, particularly in the creation of intricate molecular structures containing a furan (B31954) ring system. Its utility stems from the specific arrangement of its functional groups—a methoxy (B1213986) group at the second position and a hydroxyl group at the third position of the tetrahydrofuran (B95107) ring. This unique structure allows for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules. evitachem.com

The synthesis of this compound itself can be achieved through several methods. One common approach involves the addition of methanol (B129727) to 2,3-dihydrofuran (B140613) in the presence of an acid catalyst. evitachem.com Another, more intricate method begins with L-malic acid, which undergoes a series of reactions including esterification, reduction, and finally cyclization to yield the desired product. evitachem.com The availability of these synthetic routes ensures a steady supply of this crucial intermediate for further chemical exploration.

Once obtained, this compound can be used to construct a wide array of complex furan-based scaffolds. These scaffolds are the core structures of many naturally occurring and synthetic compounds with significant biological activity. For example, the tetrahydrofuran motif is a common feature in a class of natural products known as acetogenins, which have garnered attention for their potent cytotoxic effects against various cancer cell lines. nih.govnih.gov

The strategic importance of this compound lies in its ability to be chemically manipulated to introduce additional complexity and functionality. The hydroxyl group can be oxidized to a ketone, providing a site for nucleophilic attack, or it can be used as a handle for further functionalization. The methoxy group, being a hemiacetal, can also participate in various reactions, allowing for the extension of the carbon chain or the introduction of other functional groups. This adaptability makes this compound a powerful tool for synthetic chemists aiming to build complex and biologically relevant molecules.

A notable example of its application is in the synthesis of hexahydrofuro[2,3-b]furan-3-ol, a key intermediate for certain antiviral drugs. google.com The synthesis involves the reaction of 2,3-dihydrofuran to create a substituted tetrahydrofuran product, which is then converted through several steps to the final target molecule. google.com This process highlights the importance of this compound and its derivatives in accessing complex, fused-ring systems.

The versatility of this compound and its derivatives extends to their use in creating spirocyclic systems, where two rings share a single atom. These structures are of interest in medicinal chemistry due to their rigid three-dimensional conformations, which can lead to high-affinity binding to biological targets. researchgate.net

Utilization in the Synthesis of Biologically Active Molecules and Their Analogs

The tetrahydrofuran ring is a recurring structural motif in a vast number of biologically active compounds, including natural products and synthetic pharmaceuticals. nih.govwikipedia.org The specific compound, this compound, and its close relatives, serve as crucial building blocks in the synthesis of these important molecules. evitachem.com

One of the most significant applications of chiral versions of tetrahydrofuran-3-ol is in the synthesis of antiretroviral drugs used to treat HIV/AIDS. For instance, the (S)-enantiomer of 3-hydroxytetrahydrofuran (B147095) is a key intermediate in the production of the protease inhibitors amprenavir (B1666020) and its prodrug, fosamprenavir. wikipedia.orgchemicalbook.com These drugs are essential components of highly active antiretroviral therapy (HAART). The synthesis of these complex molecules relies on the pre-existing stereocenter in the chiral tetrahydrofuran-3-ol starting material to control the stereochemistry of the final drug product.

Beyond antiviral applications, derivatives of tetrahydrofuran-3-ol are also employed in the development of novel cancer therapies. For example, they have been used to synthesize analogs of the natural product showdomycin, which exhibits antitumor and antibiotic properties. researchgate.netconicet.gov.ar The tetrahydrofuran core provides a rigid scaffold that can be elaborated with various functional groups to optimize biological activity and pharmacokinetic properties. The synthesis of these analogs often involves chemo-enzymatic methods, where enzymes are used to introduce chirality with high selectivity, a key step in producing enantiomerically pure drugs. researchgate.netconicet.gov.ar

The tetrahydrofuran-3-ol framework is also found in compounds being investigated for other therapeutic areas. For instance, derivatives have been used to prepare adenosine (B11128) receptor antagonists, which have potential applications in treating a variety of conditions, including inflammation and neurodegenerative diseases. chemicalbook.com

The table below provides examples of biologically active molecules and their analogs that have been synthesized using this compound or its derivatives as a starting material or key intermediate.

Target Molecule/AnalogBiological ActivityRole of Tetrahydrofuran-3-ol Derivative
AmprenavirHIV Protease InhibitorKey chiral building block ((S)-3-hydroxytetrahydrofuran) wikipedia.orgchemicalbook.com
FosamprenavirHIV Protease Inhibitor (Prodrug)Key chiral building block ((S)-3-hydroxytetrahydrofuran) chemicalbook.com
Showdomycin AnalogsAntitumor, AntibioticCore scaffold for analog synthesis researchgate.netconicet.gov.ar
Goniofufurone AnalogsCytotoxic to tumor cellsCore scaffold for analog synthesis researchgate.netconicet.gov.ar
trans-Kumausyne AnalogsNatural product with interesting structural featuresCore scaffold for analog synthesis researchgate.netconicet.gov.ar
Adenosine Receptor AntagonistsPotential anti-inflammatory, neuroprotective agentsReagent for the preparation of pyrazolo[1,5-a]triazin-4-amine derivatives chemicalbook.com

Role in the Construction of Carbohydrate Mimetics and Glycoscience Research

Carbohydrates play a fundamental role in a multitude of biological processes, from energy storage to cell-cell recognition. However, their direct use as therapeutic agents is often hampered by their poor pharmacokinetic properties, such as low metabolic stability and poor oral bioavailability. To overcome these limitations, medicinal chemists have turned to the design and synthesis of carbohydrate mimetics—molecules that mimic the structure and function of natural sugars but with improved drug-like properties. The tetrahydrofuran ring, particularly the scaffold provided by this compound and its derivatives, has emerged as a valuable platform for the construction of these mimetics. nih.gov

The structural similarity between the tetrahydrofuran ring and the furanose form of five-carbon sugars (pentoses) makes it an ideal starting point for creating carbohydrate analogs. The hydroxyl groups on the tetrahydrofuran ring can be strategically positioned to mimic the hydroxyl groups of a natural sugar, allowing these mimetics to interact with the same biological targets, such as enzymes and receptors.

A significant area of research in this field is the development of acetogenin (B2873293) mimetics. Acetogenins are a class of natural products containing tetrahydrofuran rings that exhibit potent cytotoxic activity against a broad range of cancer cell lines. nih.gov By replacing the tetrahydrofuran and butenolide moieties of a mono-THF-acetogenin with carbohydrate and thiophene (B33073) residues, respectively, researchers have created novel mimetics with potential anticancer activity. nih.gov

Furthermore, these carbohydrate mimetics can be conjugated to targeting ligands to enhance their delivery to specific cells or tissues. For example, prodrugs have been synthesized where a carbohydrate mimetic of a mono-THF-containing acetogenin is linked to a ligand for prostate-specific membrane antigen (PSMA), a protein that is overexpressed on prostate tumors. nih.gov This approach aims to selectively deliver the cytotoxic agent to cancer cells, thereby reducing off-target toxicity.

The synthesis of these complex carbohydrate mimetics often involves multi-step sequences, and the use of chiral building blocks derived from this compound is crucial for controlling the stereochemistry of the final products. The ability to create specific stereoisomers is essential, as the biological activity of carbohydrates and their mimetics is highly dependent on their three-dimensional structure.

The table below summarizes the key aspects of using this compound derivatives in the construction of carbohydrate mimetics.

Application AreaRationaleExample
Acetogenin Mimetics To create structurally simpler analogs of potent anticancer natural products with improved properties.Replacement of the THF moiety in mono-THF-acetogenins with a carbohydrate residue. nih.gov
Targeted Drug Delivery To enhance the selectivity of cytotoxic agents for cancer cells.Conjugation of carbohydrate mimetics to PSMA ligands for targeting prostate cancer. nih.gov
Glycoscience Research To probe the interactions between carbohydrates and their biological targets.Synthesis of structurally defined carbohydrate analogs to study structure-activity relationships.

Development of Chiral Ligands and Catalysts Based on the Tetrahydrofuran-3-ol Framework

The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule over the other. The rigid and well-defined stereochemical framework of the tetrahydrofuran-3-ol scaffold makes it an attractive platform for the design of new chiral ligands. These ligands can then be coordinated to a metal center to create a chiral catalyst capable of inducing high levels of enantioselectivity in a variety of chemical transformations. researchgate.net

The stereogenic centers inherent in chiral derivatives of tetrahydrofuran-3-ol can effectively control the three-dimensional environment around a catalytic metal center. This steric and electronic influence dictates the facial selectivity of the substrate's approach to the catalyst, leading to the preferential formation of one enantiomeric product.

One approach to creating chiral ligands from the tetrahydrofuran-3-ol framework involves modifying the hydroxyl group and other positions on the ring with coordinating atoms, such as nitrogen, phosphorus, or sulfur. These atoms can then bind to a transition metal, such as palladium, rhodium, or ruthenium, to form an active asymmetric catalyst.

A notable example of the application of this concept is the use of Baeyer-Villiger monooxygenases (BVMOs) in a chemo-enzymatic approach to synthesize chiral tetrahydrofuran-based building blocks. researchgate.netconicet.gov.ar While not a traditional metal-based catalyst, this biocatalytic method utilizes the chiral environment of the enzyme's active site to achieve highly stereoselective oxidations. The resulting enantiopure lactones can then be converted into a variety of chiral tetrahydrofuran derivatives, which can serve as precursors for chiral ligands. researchgate.netconicet.gov.ar

The development of new chiral ligands and catalysts based on the tetrahydrofuran-3-ol framework is an active area of research. The versatility of this scaffold allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a given catalytic reaction. The successful application of these catalysts can lead to more efficient and environmentally friendly methods for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other valuable chiral compounds.

The following table highlights key aspects of utilizing the tetrahydrofuran-3-ol framework in the development of chiral ligands and catalysts.

Feature of Tetrahydrofuran-3-ol FrameworkAdvantage in Ligand/Catalyst DesignExample Application
Rigid Conformation Provides a well-defined and predictable chiral environment around the metal center.Enantioselective hydrogenation, allylic alkylation, and cyclopropanation reactions.
Inherent Chirality Serves as the source of asymmetry in the catalyst, directing the stereochemical outcome of the reaction.Use of enantiopure tetrahydrofuran-3-ol derivatives as starting materials for ligand synthesis.
Tunable Substituents Allows for the modification of steric and electronic properties to optimize catalyst performance for specific reactions.Introduction of different coordinating groups (N, P, S) and bulky substituents to control selectivity.
Accessibility through Chemo-enzymatic Routes Enables the efficient and highly selective synthesis of enantiopure building blocks.Application of Baeyer-Villiger monooxygenases to produce chiral lactone intermediates. researchgate.netconicet.gov.ar

Advanced Analytical and Spectroscopic Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Methoxy-tetrahydro-furan-3-ol. Both ¹H and ¹³C NMR spectroscopy provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR spectroscopy, the chemical shift (δ) of each proton is influenced by its neighboring atoms and functional groups. For this compound, distinct signals would be expected for the methoxy (B1213986) group protons, the protons on the tetrahydrofuran (B95107) ring, and the hydroxyl proton. The multiplicity (splitting pattern) of these signals, governed by spin-spin coupling, reveals the number of adjacent protons, thereby helping to establish the connectivity of the atoms. For instance, the proton at the C3 position bearing the hydroxyl group would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons at C4.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their hybridization and the nature of the atoms they are bonded to. For this compound, distinct resonances would be anticipated for the methoxy carbon, the two carbons bearing oxygen atoms (C2 and C3), and the remaining two carbons of the tetrahydrofuran ring.

The stereochemistry of this compound, which can exist as four possible stereoisomers (RR, SS, RS, SR), can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments provide information about the spatial proximity of protons, which can help to distinguish between cis and trans isomers.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data are predicted and would require experimental verification.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
OCH₃3.3 - 3.5 (s)55 - 60
H-24.8 - 5.0 (m)100 - 105
H-34.0 - 4.3 (m)70 - 75
H-41.8 - 2.2 (m)30 - 35
H-53.7 - 4.0 (m)65 - 70
OHVariable-

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the molecular formula of this compound, which is C₅H₁₀O₃.

By comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed formula, HRMS provides strong evidence for the compound's identity and rules out other potential formulas with the same nominal mass.

Table 2: HRMS Data for this compound

Parameter Value
Molecular FormulaC₅H₁₀O₃
Calculated Exact Mass118.06299 Da
Expected Experimental m/z[M+H]⁺: 119.07029, [M+Na]⁺: 141.05224

Optical Rotation and Circular Dichroism for Enantiomeric Purity and Absolute Configuration Determination

Since this compound is a chiral molecule, techniques that probe its interaction with plane-polarized light are essential for characterizing its stereoisomers.

Optical Rotation , measured using a polarimeter, is the rotation of the plane of plane-polarized light by a chiral compound. Enantiomers rotate light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a pure enantiomer. Measuring the optical rotation of a sample of this compound can be used to determine its enantiomeric purity or enantiomeric excess (ee). A racemic mixture (a 50:50 mixture of enantiomers) will have an optical rotation of zero.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit unique CD spectra, which can be used as a fingerprint to identify a particular enantiomer. Furthermore, by comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry (R or S) of the chiral centers in this compound can be determined.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Isomeric Separation

Chromatographic techniques are fundamental for assessing the purity of a sample of this compound and for separating its different isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mixture. For purity assessment, a reversed-phase HPLC method can be developed to separate the target compound from any starting materials, byproducts, or degradation products. To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required. The differential interaction of the enantiomers with the chiral stationary phase leads to their separation, allowing for the determination of the enantiomeric ratio.

Gas Chromatography (GC) is suitable for the analysis of volatile compounds. Similar to HPLC, GC can be used for purity assessment. For the separation of the stereoisomers of this compound, a chiral capillary column is necessary. The separated isomers can be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS), providing both quantitative and structural information.

Future Perspectives and Emerging Research Directions in 2 Methoxy Tetrahydro Furan 3 Ol Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly becoming a prerequisite for modern synthetic strategies. Future research on 2-Methoxy-tetrahydro-furan-3-ol will likely prioritize the development of environmentally benign synthetic routes, moving away from traditional methods that may involve hazardous reagents or generate significant waste.

A key focus will be the utilization of renewable feedstocks. Lignocellulosic biomass, which is rich in carbohydrates, serves as a natural and abundant source for producing furan (B31954) derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). scispace.commdpi.com These platform chemicals can be converted into a wide array of furan-based compounds through various chemical transformations. scispace.com Research is expected to focus on developing catalytic pathways to transform these bio-based precursors into the saturated tetrahydrofuran (B95107) ring system of the target molecule. mdpi.com For instance, strategies for the catalytic hydrogenation of furan rings to produce saturated systems are crucial and of paramount importance in drug synthesis and material science. studysmarter.co.uk

The development and application of novel catalytic systems will be central to these green synthetic efforts. This includes both homogeneous and heterogeneous catalysts designed for high selectivity and efficiency under mild reaction conditions. mdpi.com The goal is to minimize energy consumption and avoid the use of stoichiometric reagents. The proper tuning of catalyst properties is a critical aspect for developing sustainable and feasible processes involving furan derivatives. mdpi.commdpi.com Furthermore, the use of aqueous solutions and greener solvents derived from biomass will be explored to replace traditional volatile organic compounds. mdpi.com

Expanding the Scope of Chemical Transformations and Derivatizations

The inherent functionality of this compound, featuring a hydroxyl group and a methoxy (B1213986) acetal (B89532), provides a rich platform for chemical modification. Future research will undoubtedly focus on systematically exploring the reactivity of these functional groups to generate a diverse library of derivatives.

The hydroxyl group is a prime target for a variety of transformations, including:

Esterification and Etherification: To introduce a range of functional groups, potentially altering solubility, lipophilicity, and biological activity.

Oxidation: Conversion of the secondary alcohol to a ketone (2-methoxy-tetrahydro-furan-3-one) would provide a new key intermediate for further derivatization, such as through reductive amination or aldol-type reactions.

Protection/Deprotection: Utilizing a wide array of hydroxy-protecting groups to enable regioselective modifications at other positions of the molecule or in more complex synthetic sequences. google.com

The methoxy group at the anomeric C-2 position is part of a hemiacetal ether, which can be susceptible to hydrolysis under acidic conditions to reveal a lactol. This reactivity can be exploited for ring-opening reactions or for substitution with other nucleophiles (e.g., other alcohols, thiols, or carbon nucleophiles) to create a variety of 2-substituted tetrahydrofurans. Selective Lewis acid catalysis could also be employed to direct transformations involving this functional group. thegoodscentscompany.com

The table below outlines potential transformations and the resulting derivative classes.

Starting MoietyReaction TypePotential ReagentsResulting Derivative Class
C-3 HydroxylEsterificationAcyl chlorides, Carboxylic acidsTetrahydrofuran-3-yl esters
C-3 HydroxylEtherificationAlkyl halides, Triflates3-Alkoxy-tetrahydrofurans
C-3 HydroxylOxidationPCC, Swern, DMP2-Methoxy-tetrahydro-furan-3-ones
C-2 Methoxy AcetalGlycosylation/SubstitutionAlcohols, Thiols (with acid catalyst)2-Alkoxy/Thioalkoxy-tetrahydrofurans
Tetrahydrofuran RingRing-Opening PolymerizationLewis/Brønsted acidsPolyether polyols

Exploration of these transformations will be crucial for synthesizing derivatives with tailored properties for specific applications.

Application of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

Retrosynthesis and Route Planning: Computer-aided synthesis planning (CASP) programs, powered by AI, can propose novel and efficient synthetic pathways. nih.govacs.org By inputting the structure of this compound, these tools can recursively break it down into simpler, commercially available starting materials. engineering.org.cnresearchgate.net This approach can uncover non-intuitive routes that might be missed by human chemists and can even improve upon known synthetic strategies by suggesting higher-yielding pathways. nih.gov

Reaction Prediction and Optimization: ML models, trained on vast datasets of chemical reactions, can predict the outcomes of potential reactions with high accuracy. nih.gov For a given set of reactants and reagents, these models can predict the likely products, yields, and even optimal reaction conditions (e.g., temperature, solvent, catalyst). digitellinc.com This predictive power is invaluable for screening potential derivatization reactions in silico before committing to expensive and time-consuming laboratory experiments. digitellinc.com For instance, graph neural networks can be trained to predict how modifications to the substrate will affect reaction outcomes. engineering.org.cn

Data-Driven Discovery: Machine learning can also be employed to discover entirely new reactions and catalysts. acs.org By analyzing large datasets, ML algorithms can identify patterns in reactivity that can lead to the development of novel transformations applicable to the furan scaffold. This data-driven approach, often coupled with high-throughput experimentation, accelerates the discovery of new chemical space. digitellinc.com

Exploration of Novel Bioactive Derivatives and Material Science Applications

While this compound itself has not been extensively studied for its biological activity or material properties, its structural motifs are present in compounds with significant applications. This provides a strong rationale for the future exploration of its derivatives in both medicine and material science.

Bioactive Derivatives: The tetrahydrofuran ring is a common scaffold in many biologically active natural products and synthetic drugs. scispace.com Research has shown that derivatives containing a substituted methoxy-tetrahydrofuran core possess notable bioactivity. For example, 3-(2-Methoxytetrahydrofuran-2-yl)pyrazoles have been identified as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is a key target for anti-inflammatory drugs. thegoodscentscompany.com Furthermore, the closely related bicyclic furanol, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is a crucial building block for several HIV protease inhibitors, including the widely used drug darunavir. nih.gov These precedents strongly suggest that novel derivatives of this compound could be promising candidates for new therapeutic agents, particularly in areas like cancer and infectious diseases, where furan derivatives have shown potential. numberanalytics.comnih.gov

The table below summarizes known bioactive compounds structurally related to this compound.

Compound ClassSpecific ExampleBiological Target/Application
Pyrazole Derivatives3-(2-Methoxytetrahydrofuran-2-yl)pyrazolesCOX-2 Inhibition (Anti-inflammatory) thegoodscentscompany.com
Bicyclic Furanols(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-olIntermediate for HIV Protease Inhibitors nih.gov
General Furan DerivativesVariousAntimicrobial, Anticancer Agents numberanalytics.comnih.gov

Material Science Applications: Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived materials. numberanalytics.com The tetrahydrofuran ring, in particular, is the monomer unit of polytetrahydrofuran (poly-THF), a polyether polyol used in the production of elastic fibers and polyurethanes. The hydroxyl group of this compound makes it a potential monomer or co-monomer for creating novel polyesters and polyurethanes.

Recent research has demonstrated the copolymerization of 2-methyl-tetrahydrofuran (2-MeTHF), a related bio-based solvent, with propylene (B89431) oxide to create bio-based polyether polyols for use in adhesives. acs.org This suggests that this compound could be incorporated into polymer backbones to modify properties such as flexibility, thermal stability, and chemical resistance. algoreducation.com Its bifunctional nature (hydroxyl and ether) could lead to materials with unique architectures and functionalities, making it a target for the development of new resins, coatings, and advanced composites. numberanalytics.comalgoreducation.com

Q & A

Q. What synthetic methodologies are recommended for obtaining high-purity 2-Methoxy-tetrahydro-furan-3-ol?

To synthesize this compound with >95% purity, a stepwise approach is essential:

  • Methylation of hydroxyl groups : Use potassium hydride (KH) as a strong base to deprotonate the hydroxyl group, followed by methyl iodide (CH₃I) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. This method ensures regioselective methoxy group introduction .
  • Purification : Distillation under reduced pressure (e.g., 0.1 mmHg) removes volatile impurities. Subsequent recrystallization from ethanol-ether mixtures enhances crystallinity and purity. Validate purity via HPLC (98% minimum) with a C18 column and acetonitrile/water mobile phase .

Q. How can the stereochemistry and structural integrity of this compound be confirmed?

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify methoxy group integration (δ\delta ~3.3 ppm for CH₃O) and furan ring protons (δ\delta 3.5–5.0 ppm). NOESY or COSY experiments resolve stereochemical assignments for tetrahydrofuran substituents .
  • X-ray Crystallography : Single-crystal diffraction provides unambiguous confirmation of stereochemistry and bond angles, critical for chiral center validation .

Q. What are the optimal storage conditions to prevent degradation of this compound?

  • Storage : Store in airtight, amber glass containers under inert gas (argon or nitrogen) at –20°C to minimize oxidation. Avoid exposure to light, moisture, and peroxides.
  • Compatibility : Separate from strong acids/bases (e.g., HCl, NaOH) and oxidizing agents (e.g., KMnO₄) to prevent ring-opening reactions or polymerization .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in catalytic applications?

  • Steric and Electronic Effects : The (2R,3S) configuration may enhance substrate binding in asymmetric catalysis due to spatial alignment of the methoxy group. For example, in transition-metal complexes, the methoxy oxygen can act as a Lewis base, modulating catalytic activity.
  • Experimental Design : Compare enantiomeric pairs (e.g., 2R,3S vs. 2S,3R) in model reactions (e.g., epoxidation) using kinetic studies and DFT calculations to quantify stereoelectronic contributions .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Case Example : If 1H^1H-NMR shows unexpected splitting for methoxy protons, consider:
    • Dynamic Effects : Variable-temperature NMR (VT-NMR) to detect conformational equilibria.
    • Impurity Profiling : LC-MS or GC-MS to identify byproducts (e.g., ring-opened aldehydes) from incomplete synthesis or degradation .
  • Statistical Validation : Use principal component analysis (PCA) to correlate spectral anomalies with synthetic batches or storage conditions.

Q. How can computational modeling optimize reaction pathways for this compound in drug discovery?

  • Mechanistic Insights : Apply density functional theory (DFT) to map energy barriers for key steps (e.g., nucleophilic substitution at the furan oxygen).
  • Solvent Effects : Simulate solvent interactions (e.g., THF vs. DMSO) using COSMO-RS to predict reaction yields and regioselectivity .
  • Validation : Cross-validate computational results with experimental kinetic data (e.g., Arrhenius plots) to refine transition-state models .

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